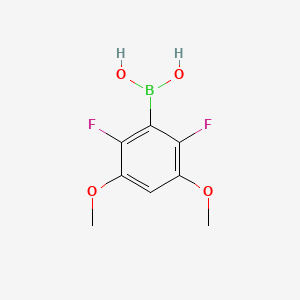

(2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid

Description

Properties

Molecular Formula |

C8H9BF2O4 |

|---|---|

Molecular Weight |

217.96 g/mol |

IUPAC Name |

(2,6-difluoro-3,5-dimethoxyphenyl)boronic acid |

InChI |

InChI=1S/C8H9BF2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3,12-13H,1-2H3 |

InChI Key |

PYBAWHQRCQFHEG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CC(=C1F)OC)OC)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Bromo-2,6-difluoro-3,5-dimethoxybenzene

The halogenated precursor is synthesized via bromination of 2,6-difluoro-3,5-dimethoxybenzene. Directed ortho-bromination using N-bromosuccinimide (NBS) in acetic acid achieves 85–92% yields.

Miyaura Borylation Reaction

The bromide undergoes cross-coupling with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:

Reaction Conditions

- Catalyst : Pd(dppf)Cl₂ (5 mol%)

- Base : KOAc (3 equiv)

- Solvent : 1,4-Dioxane, 100°C, 12–18 hrs

- Workup : Hydrolysis with 1M HCl to convert boronate ester to boronic acid.

Performance Data

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | ≥97% |

| Byproducts | <5% deboronation |

Directed Ortho-Metalation (DoM) Strategy

For substrates without pre-existing halogens, lithiation-borylation offers an alternative pathway.

Substrate Preparation

3,5-Dimethoxy-2,6-difluorobenzene is treated with LDA at -78°C in THF, generating a stabilized aryl lithium species ortho to methoxy groups.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (Rel.) | Scalability | Key Advantage |

|---|---|---|---|---|

| Miyaura Borylation | 78–85 | High | Excellent | High reproducibility |

| DoM Approach | 65–72 | Moderate | Limited | No halogenated precursors |

| Grignard Route | <50 | Low | Poor | Theoretically feasible |

Grignard methods suffer from low yields due to competing C-F bond cleavage.

Emerging Methodologies

Photocatalytic C-H Borylation

Visible-light-mediated iridium catalysis enables direct borylation of 2,6-difluoro-3,5-dimethoxybenzene:

Flow Chemistry Approaches

Microreactor systems enhance heat transfer and reaction control:

Industrial-Scale Production Insights

AOBChem’s manufacturing process (≥97% purity) employs:

- Continuous Miyaura borylation in a plug-flow reactor

- In-line FTIR monitoring for real-time yield optimization

- Crystallization from heptane/THF mixtures

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium acetate), and aryl or vinyl halides.

Protodeboronation: Protic acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds or other carbon-carbon bonded products.

Protodeboronation: Formation of the corresponding aryl or vinyl compound without the boronic acid group.

Scientific Research Applications

(2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid has several scientific research applications, including:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bonded product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Properties of Selected Boronic Acids

Key Observations :

- pKa Trends: The pKa of (2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid is expected to be lower than non-fluorinated analogs due to electron-withdrawing fluorine substituents. However, through-space effects from methoxy groups may counterbalance electronic effects, as seen in 2,6-diarylphenylboronic acids with similar pKa values despite varying substituents .

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO), as observed in B6 , whereas fluorinated analogs like 2,6-Difluorophenylboronic acid are more suited for aprotic solvents .

Reactivity and Binding Affinity

- Diol Binding: The compound’s diol-binding affinity is influenced by fluorine and methoxy groups. Fluorine enhances Lewis acidity, promoting stronger interactions with diols, while methoxy groups may introduce steric hindrance. This contrasts with 4-nitrophenyl boronic acid, where the nitro group accelerates oxidative conversion to phenol under basic conditions .

- Oxidative Stability: Unlike 4-nitrophenyl boronic acid, which undergoes rapid H₂O₂-mediated conversion to phenol, the fluorinated and methoxy-substituted analog is likely more stable due to reduced electron deficiency at the boron center .

Biological Activity

(2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes two fluorine atoms and two methoxy groups on a phenyl ring, making it a candidate for various therapeutic applications, including cancer treatment and enzyme inhibition.

The biological activity of (2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and other biomolecules. This property is particularly relevant in the context of targeting enzymes involved in cancer and metabolic disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid. For instance, derivatives of this compound have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies reported IC50 values for FGFR1 and FGFR2 in the nanomolar range, indicating strong inhibitory effects:

| Compound | Target | IC50 (nM) |

|---|---|---|

| (2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid | FGFR1 | < 4.1 |

| (2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid | FGFR2 | 2.0 ± 0.8 |

These findings suggest that this compound may be effective in treating cancers driven by FGFR mutations .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on other key enzymes. For example, it has demonstrated activity against various kinases involved in cell signaling pathways. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly enhance potency against specific targets.

Case Studies

- Inhibition of EGFR : A related study found that compounds similar to (2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid exhibited strong potencies against mutant forms of the epidermal growth factor receptor (EGFR), with IC50 values ranging from 5.3 nM to 8.3 nM against different mutant cell lines .

- Antiproliferative Effects : In cellular assays using non-small cell lung cancer (NSCLC) cell lines such as H1975 and HCC827, derivatives showed significant antiproliferative effects without evident toxicity to normal cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed pharmacokinetic data are still required to fully understand its behavior in vivo.

Toxicity Studies

Toxicity assessments performed on human embryonic kidney cells indicated that several derivatives of (2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid exhibit low cytotoxicity levels, making them suitable candidates for further development in clinical settings .

Q & A

Q. What are the recommended methods for synthesizing (2,6-Difluoro-3,5-dimethoxyphenyl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation. For example, analogous compounds like tris(3,5-difluorophenyl)borane are synthesized via lithiation of the aryl halide followed by reaction with a boron trifluoride etherate. Subsequent purification via column chromatography and recrystallization ensures high purity. Characterization by multinuclear NMR (¹¹B, ¹H, ¹³C), mass spectrometry, and X-ray diffraction (XRD) is critical to confirm structure and purity . For boronic esters like the pinacol-protected derivative (CAS 1614233-69-0), transesterification or direct boronate formation with diols is employed to stabilize the boronic acid during synthesis .

Q. How can the Lewis acidity of this boronic acid be quantified experimentally?

Lewis acidity is assessed using the Gutmann-Beckett method, where the ³¹P NMR chemical shift of an adduct with triethylphosphine oxide (TEPO) is measured. Alternatively, Childs’ method employs ²³Na NMR to monitor the interaction with sodium salts. For (2,6-difluoro-3,5-dimethoxyphenyl)boronic acid, comparative studies with B(C₆F₅)₃ (a strong Lewis acid) can benchmark its reactivity in catalytic applications .

Q. What challenges arise in characterizing boronic acids via mass spectrometry?

Boronic acids often undergo dehydration to form boroxines (trimers), complicating molecular ion detection. Derivatization with diols (e.g., pinacol) to form cyclic esters stabilizes the compound for MALDI-MS or ESI-MS analysis. For example, converting the boronic acid to its pinacol ester (as in CAS 1614233-69-0) prevents trimerization, enabling accurate mass determination .

Advanced Research Questions

Q. How does the electronic environment of the aryl group influence the pKa and reactivity of this boronic acid?

The electron-withdrawing fluorine and methoxy substituents lower the pKa by stabilizing the boronate anion. ¹¹B NMR titration (e.g., in DMSO-d₆) correlates chemical shifts with pH, revealing pKa values. A linear relationship between ¹H NMR shifts (B-OH protons) and pKa can extrapolate acidity for structurally similar boronic acids. For instance, δ(¹¹B) shifts from 9–30 ppm at varying pH reflect protonation states .

Q. What strategies are effective in incorporating this boronic acid into bioactive molecules like kinase inhibitors?

This compound serves as a bioisostere for carboxylates or phosphates in drug design. In BTK inhibitors, it participates in Suzuki couplings with heterocyclic cores (e.g., thienopyrimidine) to enhance target binding. Key steps include:

Q. How can boronic acid-functionalized materials be applied in biosensing?

The boronic acid moiety binds diols (e.g., bacterial glycolipids or glucose). Functionalizing carbon dots (B-CDs) with this compound enables selective detection of Gram-positive bacteria via fluorescence quenching or enhancement. Optimization involves:

Q. What thermal degradation pathways are observed for this boronic acid, and how do structural modifications enhance stability?

Thermogravimetric analysis (TGA) reveals decomposition temperatures and pathways. Fluorine and methoxy groups enhance thermal stability by reducing electron density at boron. Comparative studies with pyrene-1-boronic acid (stable up to 600°C) suggest that extended π-systems or electron-withdrawing substituents mitigate degradation .

Q. How do conflicting NMR data under varying experimental conditions (e.g., pH, solvent) resolve?

Contradictions in ¹¹B NMR shifts (e.g., δ = 9–30 ppm) arise from pH-dependent equilibria between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) species. Standardizing solvent systems (e.g., DMSO-d₆ over aqueous buffers) and referencing to boric acid (δ = 18–20 ppm) minimizes variability. Multi-nuclear validation (¹H, ¹³C) ensures consistency .

Methodological Considerations

- Synthetic Optimization : Use anhydrous conditions to prevent protodeborylation.

- Analytical Validation : Combine XRD for structural confirmation with ¹¹B NMR for boron-specific insights.

- Biological Assays : Include boronic acid-free controls to rule out nonspecific effects in cytotoxicity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.